molecular formula C15H11BrN2OS2 B11649596 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide

Cat. No.: B11649596
M. Wt: 379.3 g/mol
InChI Key: LWFIZEXIDNABMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide is a chemical compound with the molecular formula C15H10BrNOS2 It is known for its unique structure, which includes a benzothiazole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide typically involves the reaction of 2-mercaptobenzothiazole with 4-bromoacetophenone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone
  • 2-[3-(1,3-Benzothiazol-2-ylsulfanyl)-3-(4-bromophenyl)-2-propenylidene]malononitrile

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide is unique due to its specific combination of a benzothiazole ring and a bromophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H11BrN2OS2

Molecular Weight

379.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C15H11BrN2OS2/c16-10-5-7-11(8-6-10)17-14(19)9-20-15-18-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,19)

InChI Key

LWFIZEXIDNABMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.